molecular formula C14H28N2O4 B8197283 Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate

Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate

Cat. No. B8197283
M. Wt: 288.38 g/mol
InChI Key: QQPRGBPBUAPVBK-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H28N2O4 and its molecular weight is 288.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • β-Aminoethylation Applications : Di-tert-butyl ethynylimidodicarbonate, a related compound, serves as a versatile reagent for β-aminoethylation of organic electrophiles. This method has been utilized in the short formal synthesis of pyrrolidinoindoline alkaloids (±)-CPC-1 and (±)-Alline (Beveridge, Hu, Gregoire, & Batey, 2020).

  • Synthesis of Fused Heterocyclic Systems : Compounds like 3,5-Di-tert-butyl-1,2-benzoquinone are instrumental in synthesizing new fused heterocyclic systems, aminophenols, and phenoxazines (Bang et al., 2009).

  • Polymer Stabilizer Polymorphism : The crystal polymorphism in similar compounds, like 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine (a polymer stabilizer), can significantly impact additive behavior and dispersion in polymer compounds (Cogen & Hilmer, 2008).

  • Organic Synthesis and Catalysis : Di-tert-butyl ketone hydrazone and its derivatives represent a new class of compounds with potential applications in organic synthesis and catalysis (Villiers, Thuéry, & Ephritikhine, 2006).

  • Insecticidal Activities : N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazoles demonstrate promising insecticidal activities against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).

  • Hydrohydrazination Reactions : Research has been conducted on efficient functionalization of mono-, di-, and trisubstituted olefins through hydrohydrazination, which is crucial for the synthesis of various alkyl azides and hydrazines (Waser, Gášpár, Nambu, & Carreira, 2006).

properties

IUPAC Name

tert-butyl N-ethyl-N-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-9-15(11(17)19-13(3,4)5)16(10-2)12(18)20-14(6,7)8/h9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPRGBPBUAPVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OC(C)(C)C)N(CC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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